molecular formula C3H4F4O2 B3116356 2,2,3,3-Tetrafluoropropanal hydrate CAS No. 215858-32-5

2,2,3,3-Tetrafluoropropanal hydrate

Cat. No. B3116356
CAS RN: 215858-32-5
M. Wt: 148.06 g/mol
InChI Key: PGMLCFMLCQIWAY-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluoropropanal hydrate is a chemical compound with the molecular formula C3H4F4O2 . It is used for research and development purposes . The compound is also known as 2,2,3,3-Tetrafluoro-1-propanol .


Molecular Structure Analysis

The molecular weight of 2,2,3,3-Tetrafluoropropanal hydrate is approximately 148.056 Da . The InChI key for the compound is NBUKAOOFKZFCGD-UHFFFAOYSA-N .

Scientific Research Applications

Safety and Hazards

The safety data sheet for 2,2,3,3-Tetrafluoro-1-propanol, a related compound, indicates that it is flammable and can cause serious eye irritation. It is also toxic if inhaled . It’s important to handle 2,2,3,3-Tetrafluoropropanal hydrate with care, using appropriate personal protective equipment and following safe laboratory practices.

Future Directions

A study on 2,2,3,3-Tetrafluoro-1-propanol suggests that it is an important organic fluorine-containing intermediate in the production process of surfactants and pharmaceuticals . The same could potentially be true for 2,2,3,3-Tetrafluoropropanal hydrate, but more research is needed to confirm this and to explore other potential applications for this compound.

properties

IUPAC Name

2,2,3,3-tetrafluoropropanal;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F4O.H2O/c4-2(5)3(6,7)1-8;/h1-2H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMLCFMLCQIWAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(C(F)F)(F)F.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40725043
Record name 2,2,3,3-Tetrafluoropropanal--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,3-Tetrafluoropropanal hydrate

CAS RN

215858-32-5
Record name 2,2,3,3-Tetrafluoropropanal--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,3,3-Tetrafluoropropanal hydrate
Reactant of Route 2
2,2,3,3-Tetrafluoropropanal hydrate
Reactant of Route 3
2,2,3,3-Tetrafluoropropanal hydrate
Reactant of Route 4
2,2,3,3-Tetrafluoropropanal hydrate
Reactant of Route 5
2,2,3,3-Tetrafluoropropanal hydrate
Reactant of Route 6
2,2,3,3-Tetrafluoropropanal hydrate

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